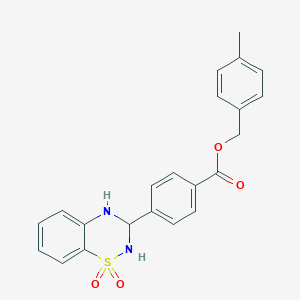

4-methylbenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides has been reported in the context of developing novel strobilurins, which are fungicides . These compounds were tested against various phytopathogenic fungi .

Molecular Structure Analysis

There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . These thiadiazine systems can give rise to benzo derivatives .

Chemical Reactions Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with various chemical reactions . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold exhibits promising antimicrobial properties. Researchers have identified derivatives of this compound that effectively inhibit the growth of bacteria, fungi, and other microorganisms. These compounds could serve as potential leads for developing new antibiotics or antifungal agents .

Antiviral Potential

Studies have explored the antiviral activity of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds may interfere with viral replication processes, making them valuable candidates for antiviral drug development. Further investigations are needed to identify specific targets and mechanisms of action .

Antihypertensive Effects

Certain 1,2,4-benzothiadiazine-1,1-dioxide derivatives have demonstrated antihypertensive properties. These compounds may modulate blood pressure by affecting vascular tone or renal function. Researchers continue to explore their efficacy and safety profiles .

Antidiabetic Potential

The 1,2,4-benzothiadiazine-1,1-dioxide ring system has been investigated for its potential in managing diabetes. Compounds derived from this scaffold may influence glucose metabolism, insulin sensitivity, or pancreatic function. Clinical studies are ongoing to validate their effectiveness .

Anticancer Activity

Researchers have evaluated 1,2,4-benzothiadiazine-1,1-dioxide derivatives as potential anticancer agents. These compounds may interfere with cancer cell growth, induce apoptosis, or inhibit specific signaling pathways. Further preclinical and clinical studies are necessary to assess their therapeutic potential .

KATP Channel Activation

Some 1,2,4-benzothiadiazine-1,1-dioxide compounds act as KATP (ATP-sensitive potassium channel) activators. These channels play a crucial role in cellular energy homeostasis and may be relevant in conditions such as ischemia, diabetes, and neuroprotection .

AMPA Receptor Modulation

Certain derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been explored as AMPA receptor modulators. AMPA receptors are involved in excitatory neurotransmission in the brain. These compounds may have implications for neurological disorders and cognitive function .

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is known to interact with various targets depending on the functional groups attached to the ring .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .

Future Directions

properties

IUPAC Name |

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-15-6-8-16(9-7-15)14-28-22(25)18-12-10-17(11-13-18)21-23-19-4-2-3-5-20(19)29(26,27)24-21/h2-13,21,23-24H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNSEJGDUQJVND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methylbenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2414103.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2414108.png)

![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2414110.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2414113.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide](/img/structure/B2414114.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2414125.png)